rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans
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Overview
Description
rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans is a synthetic compound with a unique cyclopropyl structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the cyclopropyl group imparts unique chemical properties, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The initial step involves the formation of the cyclopropyl intermediate. This can be achieved through the reaction of a suitable alkene with a carbene precursor under controlled conditions.
Introduction of the Methyl Group: The next step involves the introduction of the methyl group to the cyclopropyl ring. This can be done using a methylating agent such as methyl iodide in the presence of a base.
Amination: The final step involves the introduction of the amine group. This can be achieved through the reaction of the cyclopropyl intermediate with an amine precursor under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropyl group plays a crucial role in its binding affinity and specificity, influencing the overall biological effect.
Comparison with Similar Compounds
Similar Compounds
- rac-{[(1S,2S)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans
- rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans
Uniqueness
rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans is unique due to its specific stereochemistry and the presence of the cyclopropyl group. This imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2763584-59-2 |
---|---|
Molecular Formula |
C8H18ClN |
Molecular Weight |
163.7 |
Purity |
95 |
Origin of Product |
United States |
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